3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate
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Overview
Description
3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a morpholine group, and a bromobenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the triazine core. This is followed by the introduction of the morpholine and pyrrolidine groups, and finally, the attachment of the bromobenzoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [3-methoxy-4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-chlorobenzoate
- [3-methoxy-4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate
Uniqueness
The uniqueness of 3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C26H28BrN7O4 |
---|---|
Molecular Weight |
582.4g/mol |
IUPAC Name |
[3-methoxy-4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H28BrN7O4/c1-36-22-16-21(38-23(35)18-5-4-6-20(27)15-18)8-7-19(22)17-28-32-24-29-25(33-9-2-3-10-33)31-26(30-24)34-11-13-37-14-12-34/h4-8,15-17H,2-3,9-14H2,1H3,(H,29,30,31,32)/b28-17+ |
InChI Key |
WOZRDMGNDNISPJ-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 |
SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 |
Origin of Product |
United States |
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